molecular formula C9H11BrClNS B1519792 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride CAS No. 1170470-60-6

4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride

Cat. No. B1519792
CAS RN: 1170470-60-6
M. Wt: 280.61 g/mol
InChI Key: PHXMSFQOCYPAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride” is a chemical compound with the CAS Number: 1172986-17-2 . It has a molecular weight of 312.61 . The IUPAC name for this compound is 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7 (5-6)8 (11)3-4-14 (9,12)13;/h1-2,5,8H,3-4,11H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . . The storage temperature is room temperature .

Scientific Research Applications

Environmental Science

In environmental science, the compound’s derivatives could be studied for their ability to bind to pollutants. This property can be utilized in creating advanced filtration materials or sensors for environmental monitoring.

Each of these applications represents a unique field of study where 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride can contribute significantly. Ongoing research and development may uncover even more uses for this versatile compound .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXMSFQOCYPAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656845
Record name 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride

CAS RN

1170470-60-6
Record name 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride
Reactant of Route 3
4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride
Reactant of Route 4
4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride
Reactant of Route 5
4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride
Reactant of Route 6
4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.